![molecular formula C14H18O4 B140746 Diethyl 2,2'-(1,4-phenylene)diacetate CAS No. 36076-26-3](/img/structure/B140746.png)
Diethyl 2,2'-(1,4-phenylene)diacetate
Overview
Description
“Diethyl 2,2’-(1,4-phenylene)diacetate” is an organic compound with the molecular formula C14H18O4 . It is a derivative of phenylene, which is a type of aromatic hydrocarbon. The compound is characterized by two ester groups attached to the phenylene ring .
Molecular Structure Analysis
The molecular structure of “Diethyl 2,2’-(1,4-phenylene)diacetate” is characterized by a planar configuration . The mean planes of the phenyl ring system form a dihedral angle with the mean plane of the phenyl ring moiety . In the crystal, molecules are linked by weak intermolecular C—H O and C—H N hydrogen bonds into chains extending along the c-axis and b-axis directions, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Diethyl 2,2’-(1,4-phenylene)diacetate” include a molecular weight of 250.29 . It is a solid at room temperature .
Scientific Research Applications
Biodegradable Materials
Diethyl 2,2’-(1,4-phenylene)diacetate has been explored for its potential in creating biodegradable polyesters. These materials are designed to break down after use, reducing environmental impact. The compound’s thermal properties have been analyzed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), indicating its suitability for such applications .
Pharmaceuticals
In the pharmaceutical industry, this compound could be utilized in the synthesis of various drug molecules. Its structure, featuring two ester groups attached to a phenylene ring, makes it a versatile intermediate for creating complex organic molecules that could serve as active pharmaceutical ingredients .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the molecule is s-shaped and the pyrrole groups have an anti or trans confirmation with respect to the central benzene ring . This structural feature may influence its interaction with potential targets.
Biochemical Pathways
The specific biochemical pathways affected by Diethyl 2,2’-(1,4-phenylene)diacetate are currently unknown due to the lack of research in this area .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room temperature environment .
properties
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)9-11-5-7-12(8-6-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOAUOHTHOAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300882 | |
Record name | Diethyl 2,2'-(1,4-phenylene)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2'-(1,4-phenylene)diacetate | |
CAS RN |
36076-26-3 | |
Record name | 1,4-Diethyl 1,4-benzenediacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36076-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 139681 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036076263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36076-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,2'-(1,4-phenylene)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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